![molecular formula C18H20FNO6S B2746856 N-(3-(苯并[d][1,3]二噁英-5-基)-3-羟基丙基)-4-乙氧基-3-氟苯磺酰胺 CAS No. 1448027-70-0](/img/structure/B2746856.png)

N-(3-(苯并[d][1,3]二噁英-5-基)-3-羟基丙基)-4-乙氧基-3-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

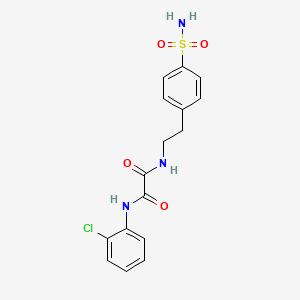

“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide” is a complex organic compound. The benzo[d][1,3]dioxol-5-yl moiety in the compound is a derivative of 1,3-Benzodioxole, an organic compound with the formula C6H4O2CH2 . This compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Synthesis Analysis

The synthesis of such compounds often involves computer-aided drug discovery approaches. For instance, a series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized using artificial chemicals based on the auxin receptor TIR1 . Similarly, benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .Molecular Structure Analysis

The molecular structure of “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide” is complex and would be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .科学研究应用

环氧合酶-2 (COX-2) 抑制

桥本等人 (2002) 对一系列苯磺酰胺衍生物进行了研究,包括与所讨论化合物相似的结构,探讨了它们作为选择性环氧合酶-2 (COX-2) 抑制剂的功效。这项研究发现,某些衍生物,尤其是那些具有氟取代的衍生物,可以有效抑制 COX-2,同时对 COX-1 保持高选择性,表明在治疗类风湿关节炎和骨关节炎等疾病中具有潜在应用,而不会产生与非选择性 COX 抑制相关的副作用 (Hashimoto et al., 2002)。

对映选择性氟化

Yasui 等人 (2011) 开发了一种新型亲电氟化试剂,N-氟-(3,5-二叔丁基-4-甲氧基)苯磺酰亚胺,展示了其在增强氟化反应中产物对映选择性方面的用途。氟化技术这一进展与 N-(3-(苯并[d][1,3]二氧杂环-5-基)-3-羟基丙基)-4-乙氧基-3-氟苯磺酰胺等化合物相关,尤其是在需要精确立体化学控制的合成路线中 (Yasui et al., 2011)。

结构表征和痴呆症治疗的潜在 API

Pawlak 等人 (2021) 对磺酰胺化合物 (AND-1184) 及其盐酸盐形式进行了详细的结构研究,强调了其作为痴呆症治疗活性药物成分 (API) 的潜力。这项研究强调了晶体学和固态 NMR 研究在了解磺酰胺基化合物的物理化学性质中的重要性,这可以扩展到用于各种治疗应用的类似化合物 (Pawlak et al., 2021)。

作用机制

Target of Action

The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .

Mode of Action

The compound acts as a potent auxin receptor agonist , promoting root growth in plants . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth . The compound’s interaction with its target results in the enhancement of auxin response reporter’s (DR5:GUS) transcriptional activity .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is crucial for plant growth and development . It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This modulation of the auxin signaling pathway leads to downstream effects such as enhanced root growth .

Pharmacokinetics

The compound was designed and synthesized using computer-aided drug discovery approaches , suggesting that its pharmacokinetic properties may have been optimized for its intended function.

Result of Action

The compound’s action results in a significant promotive effect on root growth in plants . It enhances auxin response reporter’s (DR5:GUS) transcriptional activity, indicating an increase in auxin signaling . This leads to the down-regulation of root growth-inhibiting genes, thereby promoting root growth .

属性

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-ethoxy-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO6S/c1-2-24-16-6-4-13(10-14(16)19)27(22,23)20-8-7-15(21)12-3-5-17-18(9-12)26-11-25-17/h3-6,9-10,15,20-21H,2,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNMUPRGKNPUQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2746777.png)

![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2746778.png)

![6-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2746779.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2746786.png)

![Tert-butyl 3-(iodomethyl)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate](/img/structure/B2746789.png)

![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2746793.png)

![N-[2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-methylquinolin-6-yl]acetamide](/img/structure/B2746794.png)

![(2S)-N-[2-(Prop-2-enoylamino)ethyl]-1-(pyridine-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B2746795.png)